Cas no 89619-10-3 (Benzene,1-(1-bromoethenyl)-4-chloro-)

Benzene,1-(1-bromoethenyl)-4-chloro- structure
89619-10-3 structure
Product Name:Benzene,1-(1-bromoethenyl)-4-chloro-
N.o CAS:89619-10-3
MF:C8H6BrCl
MW:217.490240573883
CID:712125
PubChem ID:24885261
Update Time:2024-10-26

Benzene,1-(1-bromoethenyl)-4-chloro- Propriedades químicas e físicas

Nomes e Identificadores

    • Benzene,1-(1-bromoethenyl)-4-chloro-
    • 1-(1-bromoethenyl)-4-chlorobenzene
    • 1-(1-BROMOVINYL)-4-CHLOROBENZENE
    • 1-Brom-1-(4-chlor-phenyl)-ethylen
    • 4-(1-bromoethenyl)chlorobenzene
    • Benzene,1-(1-bromoethenyl)-4-chloro
    • 1-(1-Bromoethenyl)-4-chlorobenzene (ACI)
    • Styrene, α-bromo-p-chloro- (7CI)
    • α-Bromo-4-chlorostyrene
    • 1-(1-Bromovinyl)-4-chlorobenzene, 90%
    • Benzene, 1-(1-bromoethenyl)-4-chloro-
    • SCHEMBL6859878
    • 89619-10-3
    • SY330891
    • AKOS025295893
    • DTXSID70584862
    • MDL: MFCD09038434
    • Inchi: 1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
    • Chave InChI: ZVDIEXFKTMIHIU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(=C)Br)=CC=1

Propriedades Computadas

  • Massa Exacta: 215.93400
  • Massa monoisotópica: 215.93414g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 125
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 3.8
  • Superfície polar topológica: 0Ų

Propriedades Experimentais

  • Densidade: 1.539 g/mL at 25 °C
  • Ponto de ebulição: 263.1°C at 760 mmHg
  • Ponto de Flash: 华氏:>230 °F
    摄氏:>110 °C
  • Índice de Refracção: n20/D 1.605
  • PSA: 0.00000
  • LogP: 3.70560

Benzene,1-(1-bromoethenyl)-4-chloro- Informações de segurança

Benzene,1-(1-bromoethenyl)-4-chloro- Dados aduaneiros

  • CÓDIGO SH:2903999090
  • Dados aduaneiros:

    中国海关编码:

    2903999090

    概述:

    2903999090 其他芳烃卤化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Benzene,1-(1-bromoethenyl)-4-chloro- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  16 h, rt
1.2 Solvents: Water ;  rt
Referência
Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling
Wilson, Kirsty L.; Murray, Jane; Jamieson, Craig; Watson, Allan J. B., Synlett, 2018, 29(5), 650-654

Método de produção 2

Condições de reacção
1.1 Solvents: Dimethylformamide ;  18 min, rt → 90 °C
Referência
Why is cis/trans stereoinversion with Li+(THF)4 migration across the phenyl ring of α-lithiostyrene accelerated by two ortho-methyl groups?
Knorr, Rudolf; Lattke, Ernst; Ruhdorfer, Jakob; Ferchland, Kathrin; von Roman, Ulrich, Tetrahedron, 2018, 74(14), 1621-1631

Método de produção 3

Condições de reacção
1.1 Reagents: Dibromomethane ,  N,N-Dimethylaniline ;  12 h, 120 °C
Referência
Metal-free regioselective hydrobromination of alkynes through C-H/C-Br activation
Chen, Xiuling; Chen, Tieqiao; Xiang, Yuqiang; Zhou, Yongbo; Han, Daoqing; et al, Tetrahedron Letters, 2014, 55(33), 4572-4575

Método de produção 4

Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ;  rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ;  24 h, 70 °C
Referência
Green and Efficient: Iron-Catalyzed Selective Oxidation of Olefins to Carbonyls with O2
Gonzalez-de-Castro, Angela; Xiao, Jianliang, Journal of the American Chemical Society, 2015, 137(25), 8206-8218

Método de produção 5

Condições de reacção
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  8 - 12 h, 90 °C
Referência
Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones
Ojha, Devi Prasan; Prabhu, Kandikere Ramaiah, Organic Letters, 2015, 17(1), 18-21

Método de produção 6

Condições de reacção
1.1 Reagents: Triphenyl phosphite ,  Bromine Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Reagents: Triethylamine ;  10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
Referência
Two Green Protocols for Halogenative Semipinacol Rearrangement
Song, Liyan; Zhou, Yiqin; Liang, Hanbin; Li, Hongzuo; Lai, Yunrong; et al, Journal of Organic Chemistry, 2023, 88(1), 504-512

Método de produção 7

Condições de reacção
1.1 Reagents: Dibromomethane Solvents: N,N-Dimethylaniline ;  12 h, 120 °C
Referência
Synthesis of Unsymmetrical 1,4-Dicarbonyl Compounds by Photocatalytic Oxidative Radical Additions
Dong, Ya; Li, Ruining; Zhou, Junliang; Sun, Zhankui, Organic Letters, 2021, 23(16), 6387-6390

Método de produção 8

Condições de reacção
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  10 min, -60 °C; 10 min, -60 °C; 16 h, -60 °C; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water
Referência
Electrochemical Semipinacol Rearrangements of Allylic Alcohols: Construction of All-Carbon Quaternary Stereocenters
Kang, Jun-Chen; Tu, Yong-Qiang; Dong, Jia-Wei; Chen, Chao; Zhou, Jia; et al, Organic Letters, 2019, 21(8), 2536-2540

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water
Referência
Intermolecular Carboamination of Unactivated Alkenes
Zhang, Yu; Liu, Haidong; Tang, Luning; Tang, Hai-Jun; Wang, Lu; et al, Journal of the American Chemical Society, 2018, 140(34), 10695-10699

Método de produção 10

Condições de reacção
1.1 Reagents: Triphenyl phosphite ,  Bromine Solvents: Dichloromethane ;  10 min, -40 °C
1.2 Reagents: Trimethylamine ,  Triethylamine ;  20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referência
Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement
Liu, Yi; Tse, Ying-Lung Steve; Kwong, Fuk Yee ; Yeung, Ying-Yeung, ACS Catalysis, 2017, 7(7), 4435-4440

Método de produção 11

Condições de reacção
1.1 Reagents: Bromine Solvents: Dichloromethane ;  5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
Referência
Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion
Alazet, Sebastien; Preindl, Johannes; Simonet-Davin, Raphael; Nicolai, Stefano; Nanchen, Annik; et al, Journal of Organic Chemistry, 2018, 83(19), 12334-12356

Método de produção 12

Condições de reacção
1.1 Reagents: Bromine Solvents: Dichloromethane ;  5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
Referência
Cyclic hypervalent iodine reagents for azidation: safer reagents and photoredox catalyzed ring expansion
Alazet, Sebastien; Preindl, Johannes; Davin, Raphael Simonet; Nicolai, Stefano; Nanchen, Annik; et al, ChemRxiv, 2018, 1, 1-122

Método de produção 13

Condições de reacção
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  -78 °C
Referência
Hypervalent Fluoro-iodane-Triggered Semipinacol Rearrangements: Synthesis of α-Fluoro Ketones
Zhao, Pengyuan; Wang, Wanying; Gulder, Tanja, Organic Letters, 2023, 25(35), 6560-6565

Método de produção 14

Condições de reacção
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  18 h, -60 °C → rt; 2 h, reflux
Referência
Absence of Intermediates in the BINOL-Derived Mg(II)/Phosphate-Catalyzed Desymmetrizative Ring Expansion of 1-Vinylcyclobutanols
Capel, Estefania; Rodriguez-Rodriguez, Marta; Uria, Uxue ; Pedron, Manuel; Tejero, Tomas; et al, Journal of Organic Chemistry, 2022, 87(1), 693-707

Método de produção 15

Condições de reacção
1.1 Reagents: Bromine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  rt
1.3 Solvents: Water ;  rt
Referência
Catalytic Asymmetric Halogenation/Semipinacol Rearrangement of 3-Hydroxyl-3-vinyl Oxindoles: A Stereodivergent Kinetic Resolution Process
Dai, Li; Liu, Wen; Zhou, Yuqiao; Zeng, Zi; Hu, Xinyue; et al, Angewandte Chemie, 2021, 60(51), 26599-26603

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  rt
1.2 Solvents: Water ;  rt
Referência
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes
Wang, Zhixin; Li, Yang; Chen, Fan; Qian, Peng-Cheng; Cheng, Jiang, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813

Método de produção 17

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  1 h, 0 °C
Referência
Selective Aerobic Oxygenation of Tertiary Allylic Alcohols with Molecular Oxygen
Zhu, Bencong; Shen, Tao; Huang, Xiaoqiang; Zhu, Yuchao; Song, Song; et al, Angewandte Chemie, 2019, 58(32), 11028-11032

Método de produção 18

Condições de reacção
1.1 Reagents: Triphenyl phosphite ,  Bromine Solvents: Dichloromethane ;  10 min, -78 °C
1.2 Reagents: Triethylamine ;  10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
Referência
Electrophilic Trifluoromethylthiolation/Semipinacol Rearrangement: Preparation of β-SCF3 Carbonyl Compounds with α-Quaternary Carbon Center
Xi, Chao-Chao; Chen, Zhi-Min; Zhang, Shu-Yu ; Tu, Yong-Qiang, Organic Letters, 2018, 20(14), 4227-4230

Método de produção 19

Condições de reacção
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  rt → -78 °C; 18 h, -78 °C → rt; 2 h, reflux
1.2 Reagents: Sodium sulfite Solvents: Water
Referência
A catalytic allylic cation-induced intermolecular allylation-semipinacol rearrangement
Xu, Ming-Hui; Dai, Kun-Long; Tu, Yong-Qiang; Zhang, Xiao-Ming; Zhang, Fu-Min; et al, Chemical Communications (Cambridge, 2018, 54(55), 7685-7688

Benzene,1-(1-bromoethenyl)-4-chloro- Raw materials

Benzene,1-(1-bromoethenyl)-4-chloro- Preparation Products

Benzene,1-(1-bromoethenyl)-4-chloro- Literatura Relacionada

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